molecular formula C8H7BrO B14058213 (E)-3-(2-bromovinyl)phenol

(E)-3-(2-bromovinyl)phenol

Cat. No.: B14058213
M. Wt: 199.04 g/mol
InChI Key: ZOBYKOQITZPVFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(2-bromovinyl)phenol is an organic compound with the molecular formula C8H7BrO It is characterized by the presence of a bromovinyl group attached to the phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2-bromovinyl)phenol typically involves the bromination of 3-vinylphenol. One common method is the addition of bromine to the double bond of 3-vinylphenol under controlled conditions to ensure the formation of the (E)-isomer. The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2-bromovinyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The bromovinyl group can be reduced to form the corresponding ethyl derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of 3-(2-ethyl)phenol.

    Substitution: Formation of various substituted phenols depending on the nucleophile used.

Scientific Research Applications

(E)-3-(2-bromovinyl)phenol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-3-(2-bromovinyl)phenol involves its interaction with molecular targets such as enzymes and receptors. The bromovinyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the phenol group can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-chlorovinyl)phenol
  • 3-(2-fluorovinyl)phenol
  • 3-(2-iodovinyl)phenol

Uniqueness

(E)-3-(2-bromovinyl)phenol is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it a valuable intermediate in organic synthesis and a subject of interest in various research fields.

Properties

Molecular Formula

C8H7BrO

Molecular Weight

199.04 g/mol

IUPAC Name

3-(2-bromoethenyl)phenol

InChI

InChI=1S/C8H7BrO/c9-5-4-7-2-1-3-8(10)6-7/h1-6,10H

InChI Key

ZOBYKOQITZPVFN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)C=CBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.